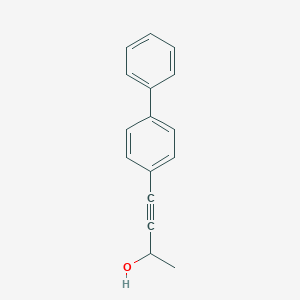
4-Biphenyl-4-yl-but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Biphenyl-4-yl-but-3-yn-2-ol is an organic compound with the molecular formula C16H14O and a molecular weight of 222.28 g/mol It is characterized by a biphenyl group attached to a butyn-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Biphenyl-4-yl-but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is carried out by mixing an aryl iodide with a terminal alkyne in the presence of a palladium catalyst (10% Pd/C), triphenylphosphine (PPh3), and copper iodide (CuI) under an inert atmosphere of argon . The reaction mixture is stirred at 85°C for 10-24 hours, followed by purification through column chromatography using hexane/ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, catalyst loading, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Biphenyl-4-yl-but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Formation of biphenyl-4-yl-but-3-yn-2-one or biphenyl-4-yl-but-3-ynoic acid.
Reduction: Formation of biphenyl-4-yl-but-3-en-2-ol or biphenyl-4-yl-butane-2-ol.
Substitution: Formation of biphenyl-4-yl-but-3-yn-2-chloride or biphenyl-4-yl-but-3-yn-2-bromide.
Applications De Recherche Scientifique
4-Biphenyl-4-yl-but-3-yn-2-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Biphenyl-4-yl-but-3-yn-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the biphenyl and alkyne moieties can participate in π-π interactions and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylbut-3-yn-2-ol: Similar structure but with a single phenyl group instead of a biphenyl group.
4-Biphenyl-4-yl-but-3-en-2-ol: Similar structure but with an alkene group instead of an alkyne group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
4-Biphenyl-4-yl-but-3-yn-2-ol is unique due to its combination of a biphenyl group and an alkyne moiety, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features enable it to participate in a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H14O |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
4-(4-phenylphenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C16H14O/c1-13(17)7-8-14-9-11-16(12-10-14)15-5-3-2-4-6-15/h2-6,9-13,17H,1H3 |
Clé InChI |
PCGOFSQSJBXALH-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=C(C=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


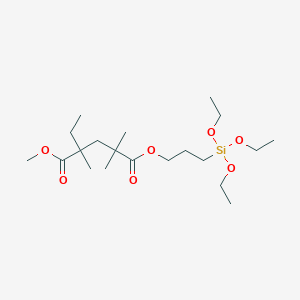

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B14120929.png)
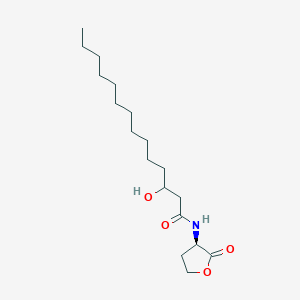
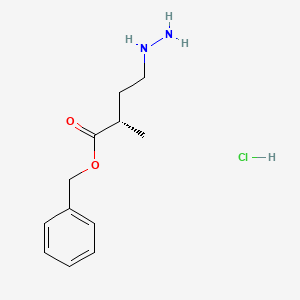
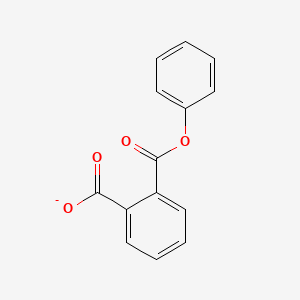
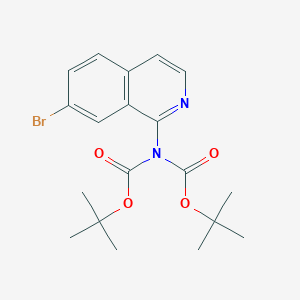
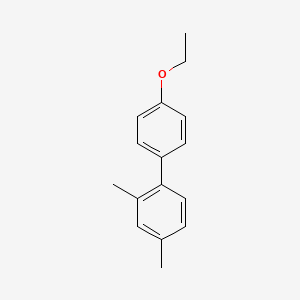
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)

![(NE)-N-[1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine](/img/structure/B14121002.png)

